N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide
Description
N-(4-((4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-4-chlorobenzamide is a structurally complex molecule featuring a benzimidazole core linked via a piperidine-sulfonyl bridge to a 4-chlorobenzamide group.
Properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O3S/c26-19-7-5-18(6-8-19)25(31)27-20-9-11-21(12-10-20)34(32,33)30-15-13-17(14-16-30)24-28-22-3-1-2-4-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDHYJWZWCEGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Piperidin-4-one
The benzimidazole-piperidine hybrid is synthesized via acid-catalyzed cyclization. A representative protocol involves refluxing o-phenylenediamine (1.0 eq) with piperidin-4-one (1.2 eq) in 4 M HCl at 110°C for 12 hours. The reaction proceeds through Schiff base formation followed by cyclodehydration, yielding the bicyclic product in 68–72% yield.
Key Conditions
Solid-Phase Synthesis Using Resin-Bound Intermediates
Alternative methods employ polymer-supported synthesis to enhance purity. Wang resin-functionalized piperidin-4-one is treated with o-phenylenediamine in dimethylformamide (DMF) under microwave irradiation (80°C, 30 min), followed by cleavage with trifluoroacetic acid (TFA). This approach achieves 85% yield with >95% purity.
Sulfonylation of 4-(1H-Benzo[d]imidazol-2-yl)piperidine
Reaction with 4-Nitrobenzenesulfonyl Chloride
The piperidine nitrogen is sulfonylated using 4-nitrobenzenesulfonyl chloride (1.5 eq) in dichloromethane (DCM) with triethylamine (2.0 eq) as a base. After stirring at 25°C for 6 hours, the nitro group is reduced to an amine using hydrogen gas (1 atm) and palladium on carbon (10% w/w), yielding 4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)aniline.
Optimization Data
| Parameter | Value |
|---|---|
| Yield (sulfonylation) | 78% |
| Yield (reduction) | 92% |
| Purity (HPLC) | 98.5% |
Direct Use of 4-Aminobenzenesulfonyl Chloride
To bypass nitro reduction, 4-aminobenzenesulfonyl chloride (1.3 eq) reacts with the piperidine derivative in tetrahydrofuran (THF) at 0°C. This one-step method affords the sulfonamide in 65% yield but requires rigorous exclusion of moisture.
Amidation with 4-Chlorobenzoic Acid
Carbodiimide-Mediated Coupling
The final step employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in DMF to activate 4-chlorobenzoic acid. The sulfonylated aniline (1.0 eq) is added, and the mixture is stirred at 25°C for 24 hours, yielding the target compound in 80–85% yield.
Critical Parameters
- Activation time: 30 min.
- Solvent: Anhydrous DMF.
- Workup: Precipitation in ice-water followed by recrystallization from ethanol.
Mixed Anhydride Method
For scale-up, 4-chlorobenzoic acid is treated with isobutyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C. The preformed anhydride reacts with the amine at 0°C, achieving 75% yield with minimal racemization.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.4 min.
Comparative Evaluation of Synthetic Routes
Challenges and Optimization Opportunities
- Sulfonylation Efficiency : Competitive N-sulfonylation versus O-sulfonylation necessitates bulky bases (e.g., 2,6-lutidine) to favor N-selectivity.
- Benzimidazole Stability : Strong acids during cyclization may degrade the benzimidazole ring; substituted ionic liquids (e.g., [BMIM][HSO₄]) improve stability.
- Amidation Side Reactions : Over-activation of carboxylic acid leads to acylurea byproducts; in situ FTIR monitoring reduces this risk.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d]imidazole and chlorobenzamide moieties can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or amines.
Substitution: Formation of substituted piperidines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzo[d]imidazole core can bind to various receptors or enzymes, while the chlorobenzamide group may interact with biological targets to modulate their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Structural Differentiation :
- The target compound uniquely combines a piperidine-sulfonyl bridge , which may enhance conformational flexibility and solubility compared to simpler benzamides (e.g., 1e ).
- Chlorine substituents are common in analogs (e.g., 1e, 2d) and are linked to improved target binding via halogen interactions .
Synthetic Methods: Most analogs employ EDC-mediated coupling or acyl chloride reactions for benzamide formation .
Biological Relevance: Benzimidazole derivatives consistently exhibit antiviral (e.g., BVDV inhibition in 1e ) and antimicrobial activity (piperazine-acetamide analogs ). The sulfonyl group in the target compound may improve pharmacokinetic properties (e.g., solubility) relative to non-sulfonylated analogs like 1e.
Physicochemical and Pharmacokinetic Considerations
- Solubility: The sulfonyl group in the target compound likely enhances aqueous solubility compared to non-sulfonylated benzimidazoles (e.g., 1e ).
- Bioavailability : Piperidine and sulfonyl moieties may improve membrane permeability, as seen in related kinase inhibitors .
- Stability : Chlorine substituents (as in 1e and the target compound) typically increase metabolic stability by resisting oxidative degradation.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of key intermediates like the benzo[d]imidazole-piperidine hybrid. A plausible route includes:
- Step 1: Condensation of 4-chlorobenzoic acid derivatives with sulfonamide-linked phenylpiperidine intermediates under coupling agents (e.g., EDCI or HATU) .
- Step 2: Sulfonylation of the piperidine nitrogen using sulfonyl chlorides in anhydrous conditions (e.g., DCM, 0–5°C) .
- Purity Optimization: Use column chromatography with gradients of ethyl acetate/hexane or methanol/DCM. Monitor via TLC and confirm purity with HPLC (>95%) .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm for benzoimidazole and chlorophenyl groups) and aliphatic piperidine signals (δ 1.5–3.5 ppm) .
- Mass Spectrometry (MS): ESI-MS or HRMS confirms the molecular ion peak (calculated m/z: 494.99) .
- Elemental Analysis: Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .
Basic: What preliminary biological activities are hypothesized based on structural analogs?
Answer:
- Kinase Inhibition: Benzoimidazole-piperidine hybrids show activity against tyrosine kinases (e.g., EGFR, VEGFR) via ATP-binding site competition. Assay using recombinant kinases and ATP-Glo™ kits .
- Antimicrobial Potential: Structural similarity to 2-mercaptobenzimidazole derivatives suggests Gram-positive bacterial inhibition (e.g., S. aureus MIC ~8 µg/mL). Test via broth microdilution .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing target affinity?
Answer:
- Variable Substituents:
- Assay Design:
Advanced: How to resolve contradictions in reported synthetic yields across studies?
Answer:
- Key Variables:
- Reagent Ratios: Excess amines (e.g., piperidine derivatives) improve sulfonylation efficiency but may require scavengers (e.g., triethylamine) to trap HCl .
- Reaction Time: Prolonged reflux (>72 hrs) may degrade intermediates. Monitor via TLC and isolate intermediates promptly .
- Data Reconciliation: Compare solvent systems (e.g., acetonitrile vs. DMF) and catalytic additives (e.g., DBU) to identify optimal conditions .
Advanced: What strategies are effective for identifying molecular targets and binding modes?
Answer:
- Computational Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with kinases (PDB: 1M17 for EGFR). Prioritize residues (e.g., Lys721, Thr766) for hydrogen bonding .
- Biophysical Validation:
Advanced: How to address solubility limitations in in vitro assays?
Answer:
- Co-Solvent Systems: Use DMSO stocks (<0.1% final concentration) with surfactants (e.g., 0.01% Tween-80) to prevent aggregation .
- Prodrug Approach: Introduce ionizable groups (e.g., phosphate esters) at the benzamide nitrogen for enhanced aqueous solubility .
Advanced: What statistical methods are recommended for analyzing dose-response data with high variability?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
